

Introduction: Contextualizing Solubility in Pharmaceutical Development

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Compound of Interest

Compound Name: 2-(Isopropylamino)benzoic acid

CAS No.: 50817-45-3

Cat. No.: B1315024

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2-(Isopropylamino)benzoic acid is an N-substituted derivative of anthranilic acid. As with any molecule intended for or used within pharmaceutical research and development, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for success. Among these properties, solubility stands as a cornerstone, profoundly influencing a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.

This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple data sheet in favor of a comprehensive methodological and theoretical framework. Given the sparse publicly available experimental data for **2-(Isopropylamino)benzoic acid**, we will focus on the principles and robust, field-proven protocols required to generate and interpret a complete solubility profile for this molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system that produces trustworthy and defensible data for researchers, scientists, and drug development professionals.

Part 1: Fundamental Physicochemical Characterization

Before any solubility measurements are undertaken, a foundational understanding of the molecule's intrinsic properties is essential. These parameters dictate the compound's behavior in different environments and inform the design of solubility experiments.

Molecular Structure and Inherent Properties

2-(Isopropylamino)benzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-). This dual nature is the single most important factor governing its aqueous solubility, making it highly pH-dependent.

While direct experimental data is limited, we can infer properties from closely related structures and computational models. For the analogous compound 2-Isopropylbenzoic acid, computed properties include:

Property	Value	Source
Molecular Weight	164.20 g/mol	Computed by PubChem[1]
XLogP3 (Lipophilicity)	2.0	Computed by XLogP3[1]
Hydrogen Bond Donor Count	1	Computed by Cactvs[1]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs[1]
Topological Polar Surface Area	37.3 Å ²	Computed by Cactvs[1]

The XLogP3 value of 2.0 suggests moderate lipophilicity. The presence of both hydrogen bond donor and acceptor sites, combined with the polar surface area, indicates that the molecule will engage in polar interactions with solvents.

The Critical Role of Ionization Constants (pKa)

The pKa values dictate the pH at which the acidic and basic groups ionize. This ionization dramatically increases aqueous solubility.

- **pKa₁ (Carboxylic Acid):** Below this pKa, the -COOH group is predominantly neutral. Above this pKa, it deprotonates to the highly soluble carboxylate form (-COO⁻). For benzoic acid, the pKa is approximately 4.2.[2] The electron-donating nature of the amino group in **2-(Isopropylamino)benzoic acid** might slightly alter this value.

- pKa₂ (Secondary Amine): Above this pKa, the -NH- group is neutral. Below this pKa, it protonates to the highly soluble ammonium form (-NH₂⁺). For the related N-isopropylaniline, the pKa of the conjugate acid is 5.3.[3]

Determining these two pKa values is the first critical experimental step.

Part 2: Authoritative Experimental Protocols

The following sections detail the gold-standard methodologies for determining the pKa and thermodynamic solubility of **2-(Isopropylamino)benzoic acid**.

Protocol 1: pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[4][5] This method directly measures the molecule's response to pH changes, providing the empirical data needed to understand its ionization behavior.

Step-by-Step Methodology:

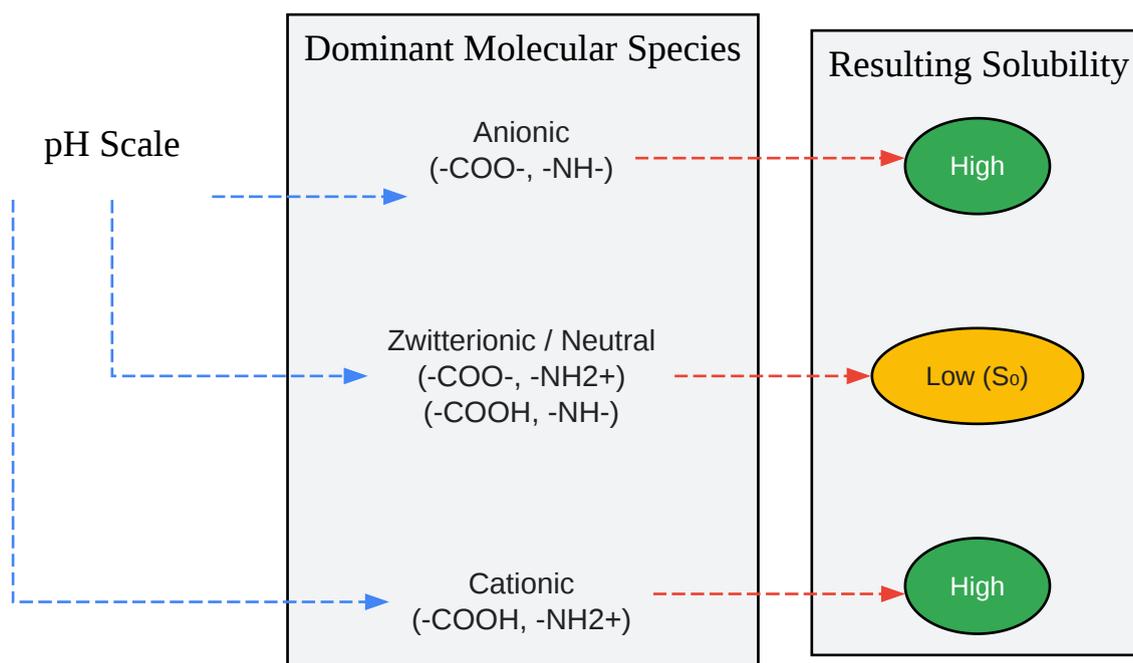
- Preparation: Accurately weigh a sample of pure **2-(Isopropylamino)benzoic acid** and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.[4] Ensure the starting concentration is sufficient for detection (e.g., >10⁻⁴ M).[4]
- Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both functional groups are in their fully protonated state (-COOH and -NH₂⁺).
- Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).[4] Add the titrant in small, precise increments.
- Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.

- Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points or equivalence points. The pH at the halfway point to each equivalence point corresponds to the pKa value. Advanced software can use derivative plots ($\Delta\text{pH}/\Delta V$ vs. V) to precisely identify the equivalence points and calculate the pKa values.

Trustworthiness Check: The protocol is self-validating by comparing the shape of the titration curve to that of a blank titration (without the sample).[4] The clarity of the inflection points and the reproducibility across multiple runs (a minimum of three is recommended) confirms the reliability of the determined pKa values.[6]

Diagram: pKa and its Influence on Solubility

The interplay between pH and the two pKa values determines the dominant ionic species in solution, which in turn governs the overall solubility.



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Caption: Relationship between pH, pKa, ionic species, and solubility.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[7][8] It involves agitating an excess of the solid compound in a specific medium until the solution is saturated, physically separating the solid and aqueous phases, and quantifying the dissolved concentration.

Step-by-Step Methodology:

- **Medium Preparation:** Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). The choice of buffers is critical to ensure the pH remains stable throughout the experiment.
- **Sample Addition:** Add an excess amount of solid **2-(Isopropylamino)benzoic acid** to flasks containing each buffer. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.
- **Equilibration:** Place the flasks in a mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance).[6] [7] Agitate for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[8]
- **Phase Separation:** After equilibration, allow the samples to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
- **pH Measurement:** Measure the final pH of each solution after the experiment to confirm that the buffer capacity was sufficient and the target pH was maintained.[11]

Trustworthiness Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium is confirmed. This is a critical self-validating step.

Part 3: Data Presentation and Interpretation

The pH-Solubility Profile

The data generated from the shake-flask experiments should be compiled into a table and plotted as Log S (logarithm of solubility) versus pH.

Expected Data Summary Table:

pH (Final)	Temperature (°C)	Solubility (µg/mL)	Solubility (mM)	Log S (Molar)
2.0	37.0	TBD	TBD	TBD
4.0	37.0	TBD	TBD	TBD
6.0	37.0	TBD	TBD	TBD
7.4	37.0	TBD	TBD	TBD
9.0	37.0	TBD	TBD	TBD

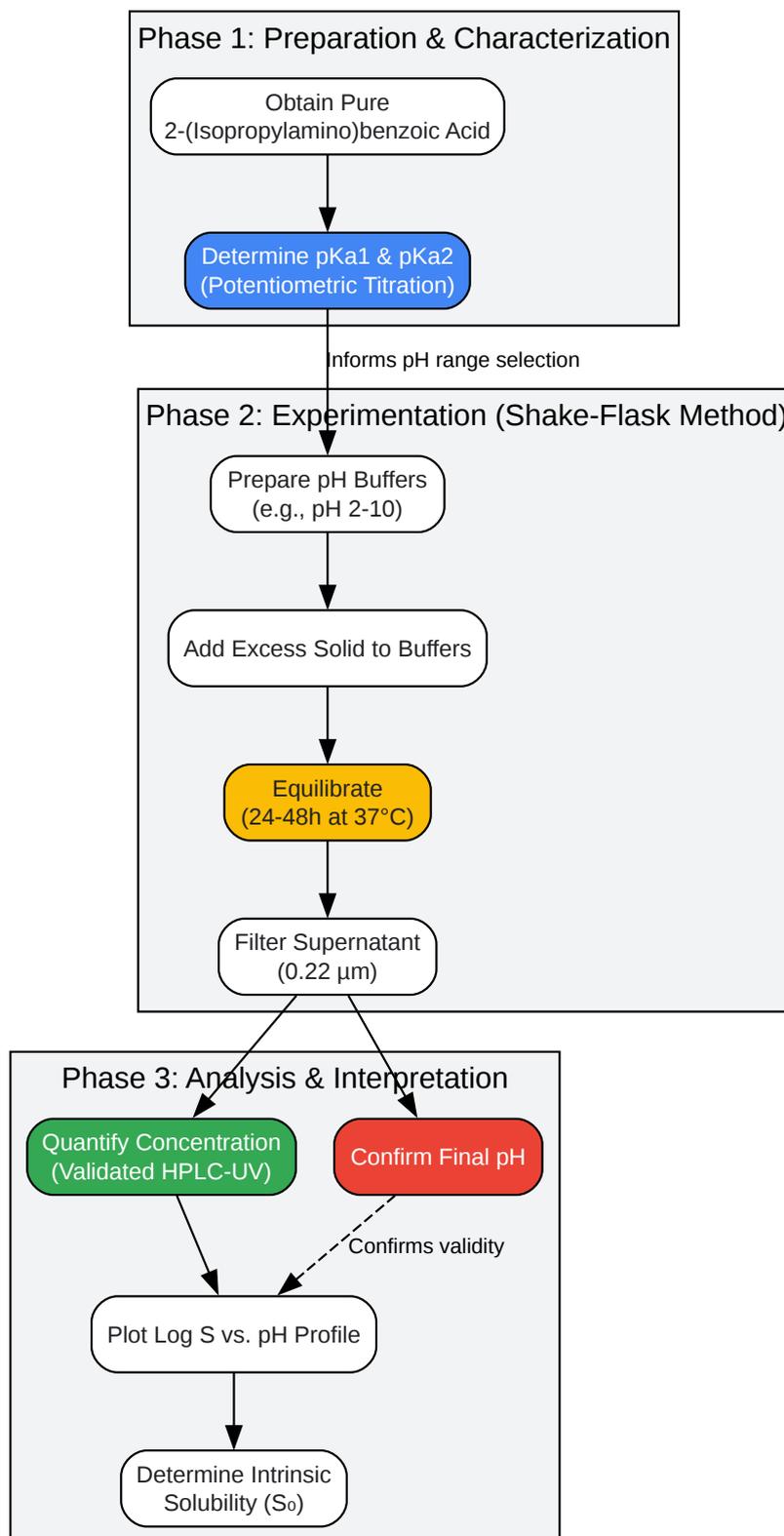
TBD = To Be Determined Experimentally

The resulting plot is expected to be a "U-shaped" or "smile" curve, characteristic of amphoteric compounds.

- At low pH ($< pK_{a2}$): The molecule is primarily a soluble cation.
- At mid-range pH (between pK_{a2} and pK_{a1}): The molecule exists predominantly as the neutral or zwitterionic species, exhibiting its lowest solubility. This minimum value is the intrinsic solubility (S_0).
- At high pH ($> pK_{a1}$): The molecule is primarily a soluble anion.

This profile can be mathematically described by the Henderson-Hasselbalch equation, which is critical for building predictive models for in vivo absorption.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Diagram: Comprehensive Solubility Determination Workflow



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Caption: Workflow for comprehensive solubility profiling.

Solubility in Organic Solvents and Co-Solvent Systems

For applications in synthesis, purification, and formulation, determining solubility in non-aqueous solvents is also vital. The shake-flask method can be adapted for organic solvents (e.g., ethanol, acetone, ethyl acetate). Studies on similar molecules like N-phenylanthranilic acid show that solubility generally increases with temperature in organic solvents and follows a specific order depending on solvent polarity and hydrogen bonding capacity.[15]

Furthermore, co-solvents are often used to increase the aqueous solubility of poorly soluble drugs.[16] By systematically measuring the solubility of **2-(Isopropylamino)benzoic acid** in various water-cosolvent mixtures (e.g., water-ethanol, water-PEG 400), a formulation scientist can develop predictive models, such as the log-linear model, to optimize liquid dosage forms. [17][18]

The Impact of Temperature

The dissolution process is governed by thermodynamics.[19] The change in solubility with temperature can be described by the van't Hoff equation.

- Endothermic Dissolution ($\Delta H > 0$): Heat is absorbed during dissolution. Solubility will increase as temperature increases.[20] This is common for many solid solutes.
- Exothermic Dissolution ($\Delta H < 0$): Heat is released during dissolution. Solubility will decrease as temperature increases.

By measuring solubility at several temperatures (e.g., 4°C, 25°C, 37°C), key thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of dissolution can be calculated, providing deeper insight into the forces driving the solubilization process.[19]

Conclusion

This guide provides a robust, scientifically-grounded framework for the complete solubility characterization of **2-(Isopropylamino)benzoic acid**. By prioritizing authoritative, self-validating experimental protocols over non-existent public data, we have outlined a clear path

for any researcher to generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The principles and methodologies detailed herein—from precise pKa determination and gold-standard shake-flask solubility measurements to the interpretation of pH, co-solvent, and temperature effects—constitute the necessary toolkit for transforming this compound from a chemical entity into a well-understood candidate for further development.

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